2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate
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Overview
Description
2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate is an organic compound that features a complex aromatic structure. It is characterized by the presence of nitro, imino, and ester functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate typically involves multiple steps. One common route includes:
Formation of the Imino Group: This step involves the reaction of an aromatic aldehyde with aniline to form the imine (Schiff base) under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium, iron with hydrochloric acid.
Electrophilic Reagents: Halogens (e.g., bromine), nitric acid, sulfuric acid.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Reduction: Formation of 2-amino-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-methylbenzoic acid and the corresponding alcohol.
Scientific Research Applications
2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate depends on its specific application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Chemical Reactivity: The imino and ester groups can participate in various chemical reactions, facilitating the formation of new bonds and the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-nitro-4-[(E)-(phenylimino)methyl]phenyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.
4-nitrophenyl 3-methylbenzoate: Similar ester structure but lacks the imino group.
2-nitro-4-[(E)-(phenylimino)methyl]phenyl acetate: Similar imino and nitro groups but with an acetate ester instead of a benzoate.
Uniqueness
2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate is unique due to the combination of its nitro, imino, and ester functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C21H16N2O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[2-nitro-4-(phenyliminomethyl)phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C21H16N2O4/c1-15-6-5-7-17(12-15)21(24)27-20-11-10-16(13-19(20)23(25)26)14-22-18-8-3-2-4-9-18/h2-14H,1H3 |
InChI Key |
YADXSVNIIXIGIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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